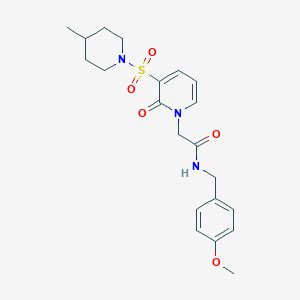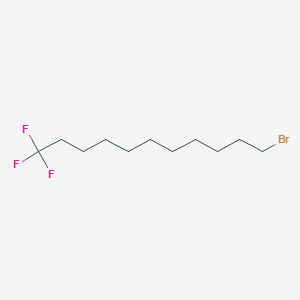
Undecane, 11-bromo-1,1,1-trifluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Undecane, 11-bromo-1,1,1-trifluoro- is a chemical compound with the molecular formula C11H20BrF3 It is a derivative of undecane, where the eleventh carbon atom is substituted with a bromine atom and three fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of undecane, 11-bromo-1,1,1-trifluoro- typically involves the bromination and fluorination of undecane. One common method is the radical bromination of undecane using bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The resulting 11-bromo-undecane is then subjected to fluorination using a fluorinating agent such as trifluoromethyl hypofluorite (CF3OF) under controlled conditions to yield undecane, 11-bromo-1,1,1-trifluoro-.
Industrial Production Methods
Industrial production of undecane, 11-bromo-1,1,1-trifluoro- may involve large-scale bromination and fluorination processes. These processes are typically carried out in specialized reactors designed to handle the reactive intermediates and ensure the safety and efficiency of the reactions. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Undecane, 11-bromo-1,1,1-trifluoro- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents such as dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Substitution: Formation of 11-hydroxy-1,1,1-trifluoro-undecane, 11-cyano-1,1,1-trifluoro-undecane, or 11-amino-1,1,1-trifluoro-undecane.
Reduction: Formation of undecane, 1,1,1-trifluoro-.
Oxidation: Formation of 11-trifluoromethyl-undecanoic acid.
Scientific Research Applications
Undecane, 11-bromo-1,1,1-trifluoro- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of biological membranes and as a probe for investigating lipid-protein interactions.
Medicine: Potential use in the development of pharmaceuticals and as a radiolabeling agent for imaging studies.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and surfactants.
Mechanism of Action
The mechanism of action of undecane, 11-bromo-1,1,1-trifluoro- involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The trifluoromethyl group, in particular, can enhance the lipophilicity and metabolic stability of the compound, making it a valuable moiety in drug design and development.
Comparison with Similar Compounds
Similar Compounds
11-Bromo-1-undecanol: Similar structure but lacks the trifluoromethyl group.
1,11-Dibromoundecane: Contains two bromine atoms instead of one bromine and three fluorine atoms.
1-Bromoundecane: Contains only one bromine atom without any fluorine substitution.
Uniqueness
Undecane, 11-bromo-1,1,1-trifluoro- is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it more suitable for certain applications compared to its non-fluorinated counterparts.
Properties
IUPAC Name |
11-bromo-1,1,1-trifluoroundecane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrF3/c12-10-8-6-4-2-1-3-5-7-9-11(13,14)15/h1-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOFVMAHAGLMLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCBr)CCCCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
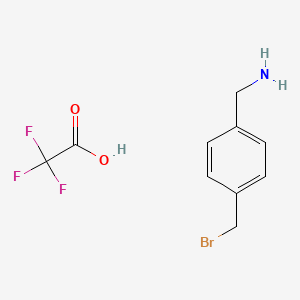
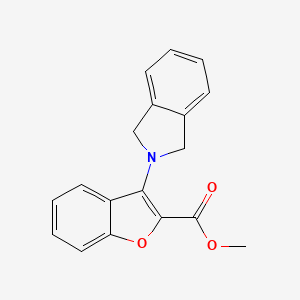
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea](/img/structure/B2429353.png)
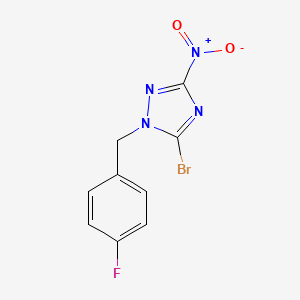
![3-[(2-chloro-6-fluorophenyl)methyl]-1,6,7-trimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2429355.png)
![1-(2,3-dimethoxybenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2429358.png)
![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methylbenzamide hydrochloride](/img/structure/B2429359.png)
![(4-(2,5-Dimethylfuran-3-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2429363.png)
![(4'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B2429364.png)

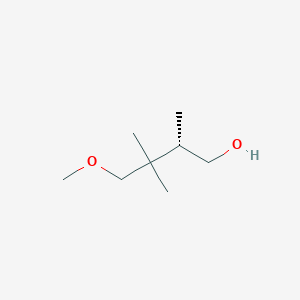
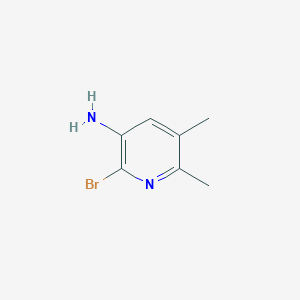
![N-{4-[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]phenyl}acetamide](/img/structure/B2429371.png)
